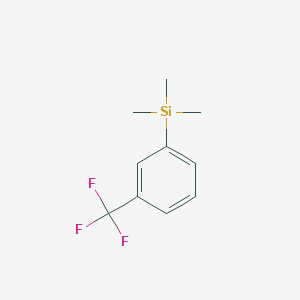
Trimethyl(3-(trifluoromethyl)phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is also referred to as Ruppert-Prakash reagent, named after its developers Ingo Ruppert and G. K. Surya Prakash .
Preparation Methods
Trimethyl(3-(trifluoromethyl)phenyl)silane is typically prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction conditions involve the use of a metal salt (M⁺X⁻) to facilitate the reaction. Industrial production methods follow similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Trimethyl(3-(trifluoromethyl)phenyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form trifluoromethylated alcohols.
Substitution: The compound can be used to convert esters to trifluoromethyl ketones.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity is primarily focused on nucleophilic addition and substitution reactions.
Common reagents and conditions used in these reactions include tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) as catalysts . Major products formed from these reactions are trifluoromethylated alcohols and ketones .
Scientific Research Applications
Trimethyl(3-(trifluoromethyl)phenyl)silane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action for trimethyl(3-(trifluoromethyl)phenyl)silane involves the generation of a highly reactive trifluoromethide (CF₃⁻) intermediate . This intermediate attacks carbonyl compounds to form an alkoxide anion, which is then silylated by the reagent to give the overall addition product . The process is often initiated by a metal salt and involves an anionic chain reaction .
Comparison with Similar Compounds
Trimethyl(3-(trifluoromethyl)phenyl)silane is unique due to its ability to introduce trifluoromethyl groups into various substrates efficiently. Similar compounds include:
Tetramethylsilane (TMS): A non-fluorinated analog used as a standard in NMR spectroscopy.
Trifluoromethylsilane (CF₃SiH₃): Another fluorinated derivative but less reactive compared to this compound.
These compounds differ in their reactivity and applications, with this compound being more versatile in organic synthesis .
Biological Activity
Trimethyl(3-(trifluoromethyl)phenyl)silane is a silane compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This unique structural feature enhances its biological activity, particularly in medicinal chemistry and organic synthesis. The trifluoromethyl group is known for its ability to increase lipophilicity and metabolic stability, making compounds modified with this silane valuable in drug development.
- Molecular Formula : C10H12F3Si
- Molecular Weight : 220.29 g/mol
The trifluoromethyl group acts as a strong electron-withdrawing substituent, influencing the reactivity of adjacent functional groups. This property is crucial in synthesizing pharmaceuticals and agrochemicals, as it facilitates the formation of carbon-fluorine bonds.
The biological activity of this compound primarily arises from its interactions with biological targets. Studies indicate that derivatives of this silane can interact with various receptors or enzymes, leading to significant biological effects. For instance, compounds synthesized using this silane have shown promising results in inhibiting key enzymes involved in cancer progression.
Case Studies
-
Inhibition of IDO1 :
A study designed and synthesized a series of compounds as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy. Among them, some trifluoromethylated derivatives exhibited notable inhibitory activity against IDO1, suggesting that the trifluoromethyl group enhances binding affinity and efficacy compared to non-modified counterparts . -
SARS-CoV Protease Inhibition :
This compound was utilized in synthesizing peptides that showed inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CL pro). This highlights the compound's potential in developing antiviral agents . -
Selective Androgen Receptor Modulators :
Research has demonstrated that compounds derived from this silane can act as selective androgen receptor modulators (SARMs), displaying excellent oral bioavailability and anabolic activity in muscle tissues, which could be beneficial for treating muscle-wasting diseases .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Inhibits IDO1, SARS-CoV protease | Trifluoromethyl group enhances lipophilicity |
| Trimethylsilyl trifluoromethanesulfonate | Used for introducing trifluoromethyl groups | Lacks phenyl and ethenyl linkages |
| Trichloro(phenyl)silane | Different chemical applications | Contains chlorine instead of fluorine |
| Tris(trimethylsilyl)phosphate | Used in organophosphorus chemistry | Phosphate group introduces different reactivity |
Properties
CAS No. |
4405-40-7 |
|---|---|
Molecular Formula |
C10H13F3Si |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
trimethyl-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 |
InChI Key |
KLGJAWLQMFOPHM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















